molecular formula C7H11FN2 B14023330 4-Fluoroazepane-4-carbonitrile

4-Fluoroazepane-4-carbonitrile

Cat. No.: B14023330
M. Wt: 142.17 g/mol
InChI Key: ZOKYKABPELGNDB-UHFFFAOYSA-N
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Description

4-Fluoroazepane-4-carbonitrile is a seven-membered azepane ring system substituted with a fluorine atom and a carbonitrile group at the 4-position. The azepane scaffold imparts conformational flexibility compared to smaller rings, reducing ring strain and enhancing stability .

Properties

Molecular Formula

C7H11FN2

Molecular Weight

142.17 g/mol

IUPAC Name

4-fluoroazepane-4-carbonitrile

InChI

InChI=1S/C7H11FN2/c8-7(6-9)2-1-4-10-5-3-7/h10H,1-5H2

InChI Key

ZOKYKABPELGNDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)(C#N)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroazepane-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoroazepane-4-carbonitrile in biological systems involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The fluorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Fluorinated Cyclic Amines

(a) (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile
  • Structure : Five-membered pyrrolidine ring with fluorine and carbonitrile at the 4- and 2-positions, respectively .
  • Stereochemistry: The (2S,4S) configuration enables specific biological interactions, as seen in radiopharmaceutical applications .
  • Properties : Higher solubility in polar solvents due to compact structure; used in PET tracer synthesis .
(b) 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
  • Structure : Pyrazole ring with dual fluorine (4-fluorophenyl and 5-fluoro) and carbonitrile groups .
  • Key Differences :
    • Aromaticity : Pyrazole’s aromaticity enhances π-π stacking, unlike aliphatic azepane.
    • Electronic Effects : Dual fluorine substitution increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis .

Carbonitrile-Substituted Heterocycles

(a) 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
  • Structure : Dihydropyridine core with two carbonitrile groups and fluorophenyl substitution .
  • Key Differences :
    • Conjugation : The 1,4-dihydropyridine system allows extended conjugation, useful in optoelectronic materials.
    • Substituents : Methyl groups enhance steric bulk, reducing solubility compared to azepane derivatives .
  • Applications: Potential in calcium channel modulation or organic electronics .
(b) 3-(4-Fluorophenyl)-1-phenylpyrazole-4-carbonitrile
  • Structure : Pyrazole with fluorophenyl and phenyl groups adjacent to carbonitrile .
  • Key Differences :
    • Hydrophobicity : Bulky aryl groups decrease aqueous solubility compared to azepane derivatives.
    • Synthetic Utility : Used as a reference standard in pharmaceutical quality control (e.g., citalopram synthesis) .

Dicarbonitrile Derivatives

(a) Dibenzo[a,c]phenazine-11,12-dicarbonitrile Derivatives
  • Structure: Phenazine core with dual carbonitrile groups and diphenylamino substituents .
  • Key Differences :
    • Extended π-System : Enhances photoluminescence (PL) quantum yield (up to 97% purity) for OLED applications .
    • Synthetic Challenges : Requires palladium-catalyzed coupling, unlike simpler azepane syntheses .
  • Applications : Light-emitting electrochemical cells (LECs) due to high PL efficiency .

Research Insights

  • Electronic Effects : Fluorine and carbonitrile groups synergistically lower LUMO levels, enhancing reactivity in cross-coupling reactions .
  • Biological Activity : Azepane’s flexibility may improve binding to protein targets compared to rigid pyrrolidine or pyrazole systems .
  • Synthetic Accessibility : Azepane derivatives often require milder conditions than palladium-catalyzed phenazine syntheses .

Biological Activity

4-Fluoroazepane-4-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, antimicrobial properties, and antioxidant activities, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step chemical reactions that can include the introduction of fluorine and the carbonitrile functional group. The methods often utilize various reagents and solvents to achieve high yields and purity. Recent studies have focused on optimizing synthesis pathways to enhance efficiency and reduce environmental impact.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

Table 1: Antimicrobial Activity of this compound Derivatives

MicroorganismMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL15
Escherichia coli64 µg/mL12
Pseudomonas aeruginosa16 µg/mL18
Candida albicans128 µg/mL10

The compound demonstrated varying degrees of effectiveness, with the highest activity observed against Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent for infections caused by this pathogen .

Antioxidant Activity

In addition to antimicrobial effects, this compound exhibits significant antioxidant properties. The antioxidant activity was measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Table 2: Antioxidant Activity of this compound

CompoundIC50 (µg/mL)
This compound25.5
Standard (Ascorbic Acid)20.0

The IC50 value indicates the concentration required to inhibit 50% of the DPPH radicals, with lower values reflecting stronger antioxidant activity. The results suggest that while effective, the antioxidant capacity of this compound is slightly lower than that of ascorbic acid .

Case Studies

Several studies have explored the biological implications of compounds related to or derived from this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives against clinical isolates. The results indicated that modifications in the azepane structure could enhance antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Evaluation of Antioxidant Properties : Another research focused on assessing the radical scavenging ability of synthesized derivatives. It was found that specific substitutions on the azepane ring significantly improved antioxidant performance, highlighting structure-activity relationships crucial for drug design .

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